molecular formula C15H13N3O4 B2485027 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide CAS No. 477546-45-5

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Cat. No.: B2485027
CAS No.: 477546-45-5
M. Wt: 299.286
InChI Key: XDVZSTVVPXCUSR-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, organic synthesis, and materials science due to their diverse chemical properties and biological activities.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent due to its biological activity, possibly as an anti-inflammatory or anticancer compound.

    Industry: Could be used in the development of new materials or as a catalyst in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the benzamide group: This step usually involves the reaction of the oxazole derivative with a benzoyl chloride or benzamide precursor in the presence of a base such as triethylamine.

    Formation of the dioxopyrrolidinyl group: This can be introduced through a reaction with succinic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole ring or the benzamide moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the dioxopyrrolidinyl moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzamide or oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzamides: Compounds like N-(2-hydroxyethyl)benzamide or N-(4-hydroxyphenyl)benzamide.

    Oxazoles: Compounds such as 2,4-dimethyl-1,3-oxazole or 5-phenyl-1,2-oxazole.

    Dioxopyrrolidines: Compounds like 2,5-dioxopyrrolidin-1-yl acetic acid or 2,5-dioxopyrrolidin-1-yl methyl ester.

Uniqueness

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-9-8-12(17-22-9)16-15(21)10-2-4-11(5-3-10)18-13(19)6-7-14(18)20/h2-5,8H,6-7H2,1H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVZSTVVPXCUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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